molecular formula C11H20O B096371 4-tert-Pentylcyclohexanone CAS No. 16587-71-6

4-tert-Pentylcyclohexanone

Cat. No.: B096371
CAS No.: 16587-71-6
M. Wt: 168.28 g/mol
InChI Key: DCSKAMGZSIRJAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Pentylcyclohexanone can be synthesized through the hydrogenation of p-tert-amylphenol over palladium in the presence of borax . Another method involves the oxidation of 4-tert-amylcyclohexanol using chromic acid .

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation process mentioned above, which is carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in a hydrogenation reactor with palladium as the catalyst and borax as a stabilizing agent .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Pentylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromic acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclohexanones.

Scientific Research Applications

4-tert-Pentylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Pentylcyclohexanone involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can undergo stereoselective reduction by enzymes, leading to the formation of specific stereoisomers . These interactions can influence various biochemical pathways, making it a valuable compound for research in enzymology and pharmacology.

Comparison with Similar Compounds

  • 4-tert-Butylcyclohexanone
  • 4-tert-Amylcyclohexanone
  • Cyclohexanone

Comparison: 4-tert-Pentylcyclohexanone is unique due to its specific tert-pentyl group, which imparts distinct chemical and physical properties. Compared to 4-tert-Butylcyclohexanone and 4-tert-Amylcyclohexanone, it has a different steric hindrance and electronic environment, affecting its reactivity and interactions with other molecules .

Properties

IUPAC Name

4-(2-methylbutan-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSKAMGZSIRJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047127
Record name 4-(tert-Pentyl)-cyclohexanone
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16587-71-6
Record name 4-tert-Amylcyclohexanone
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Record name 4-tert-Pentylcyclohexanone
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Record name 4-tert-Amylcyclohexanone
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Record name Cyclohexanone, 4-(1,1-dimethylpropyl)-
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Record name 4-(tert-Pentyl)-cyclohexanone
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Record name 4-tert-pentylcyclohexanone
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Record name 4-TERT-PENTYLCYCLOHEXANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereoselective reduction of 4-tert-Pentylcyclohexanone by anthracnose fungi?

A1: The research highlights the ability of various anthracnose fungi, particularly Colletotrichum lindemuthianum (C-3), to perform a stereoselective reduction of this compound to predominantly yield trans-4-tert-Pentylcyclohexanol. [] This is significant because it demonstrates the potential of these fungi as biocatalysts for producing specific stereoisomers, which are often crucial in pharmaceutical applications where different isomers can exhibit distinct biological activities. The observed stereoselectivity (a 1:5.5 ratio of cis- to trans-alcohol after 7 days) suggests that the fungal enzymes responsible for the reduction exhibit a preference for a specific orientation of the substrate during the reaction. [] This discovery opens avenues for exploring the use of these fungi in biocatalytic processes for synthesizing chiral compounds with potential applications in various fields.

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